

A Comparative Analysis of BMS-394136 and Vernakalant for Atrial Fibrillation

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Compound of Interest		
Compound Name:	BMS-394136	
Cat. No.:	B606231	Get Quote

In the landscape of pharmacological interventions for atrial fibrillation (AF), vernakalant has emerged as a clinically evaluated option for acute cardioversion, while **BMS-394136** represents a more nascent, preclinical compound. This guide provides a detailed comparison of their known attributes, drawing from available experimental and clinical data to inform researchers, scientists, and drug development professionals. Due to the differing stages of development, this comparison will focus on the mechanism of action and preclinical data for both compounds, with a comprehensive overview of the clinical performance of vernakalant.

Mechanism of Action and Preclinical Profile

Both **BMS-394136** and vernakalant target ion channels involved in the cardiac action potential, but their selectivity profiles differ, leading to distinct electrophysiological effects.

BMS-394136 is characterized as a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria. This atrial-selective action is intended to prolong the atrial action potential duration (APD) and effective refractory period (AERP) without significantly affecting ventricular electrophysiology, thereby reducing the risk of ventricular proarrhythmias.[1][2]

Vernakalant, on the other hand, is a multi-channel blocker with a more complex mechanism of action that contributes to its efficacy in converting AF to sinus rhythm. It exhibits a degree of atrial selectivity by targeting several ion channels that are more prominent in the atria.[3][4][5] [6][7] Its primary targets include:



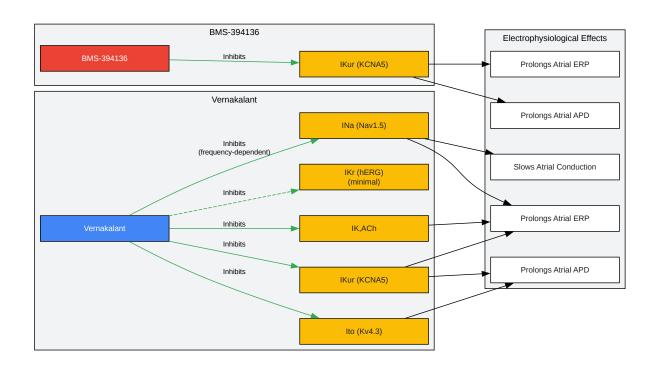




- Potassium Channels: Vernakalant blocks the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh), both of which are key to atrial repolarization.[4][5][6] It also inhibits the transient outward potassium current (Ito).[3][4] [6][7] Its effect on the rapid delayed rectifier potassium current (IKr or hERG), a key player in ventricular repolarization, is minimal, which is thought to contribute to its favorable ventricular safety profile.[3][4][5][6]
- Sodium Channels: Vernakalant blocks atrial sodium channels in a frequency- and voltagedependent manner, meaning its effect is more pronounced at higher heart rates, such as those seen during atrial fibrillation.[3][4][6][7]

The following diagram illustrates the ion channel targets of both compounds.





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Caption: Ion channel targets of BMS-394136 and vernakalant.

Preclinical Electrophysiological Data

Preclinical studies provide a quantitative basis for the atrial-selective effects of both drugs.



Parameter	BMS-394136	Vernakalant
Species	Beagle Dogs, Rabbits	Rabbits
Atrial Effective Refractory Period (AERP)	Dose-dependent prolongation. In dogs: 1±1 ms at 0.3 mg/kg to 25±6 ms at 10 mg/kg. In rabbits: 5±3 ms at 0.3 mg/kg to 34±2 ms at 10 mg/kg.[2]	Increased by 16 ms with acetylcholine/isoproterenol.[8]
Ventricular Effective Refractory Period (VERP)	No significant change.[1][2]	No significant effect.[4][5]
Atrial Action Potential Duration (APD)	Dose-dependent prolongation of APD50 in both species.[2]	Increased by 8 ms with acetylcholine/isoproterenol.[8]

Clinical Performance of Vernakalant

Vernakalant has undergone extensive clinical evaluation for the rapid conversion of recentonset AF.

Efficacy

Clinical trials have consistently demonstrated the efficacy of intravenous vernakalant in rapidly converting recent-onset AF to sinus rhythm.



Clinical Trial	N (Vernakalant)	Comparator	Conversion Rate (within 90 mins)	Median Time to Conversion
ACT I[9][10]	145	Placebo (N=75)	51.7% vs 4.0% (p<0.001)	11 minutes
AVRO[11]	-	Amiodarone	Significantly higher conversion rate than amiodarone.	11 minutes
Head-to-head vs. Flecainide[11]	-	Flecainide	More effective than flecainide.	10 minutes vs 163 minutes (p=0.001)[12]
Head-to-head vs. Propafenone[11]	-	Propafenone	Higher efficacy than propafenone.	9 minutes vs 166 minutes (p=0.001)[12]
RAFF4[13]	178	Procainamide (N=172)	62.4% vs 48.3%	-

Safety Profile

The safety profile of vernakalant is well-characterized from clinical trials.



Adverse Event	Incidence in Vernakalant-treated Patients	
Common (transient)		
Dysgeusia (taste disturbance)	~18-19%[5][9]	
Sneezing	~13%[5][9]	
Paresthesia	~7%[5]	
Nausea	~7%[5]	
Serious		
Hypotension	1.0%[5]	
Bradycardia	-	
Complete AV block	-	
Cardiogenic shock	Rare[5][9]	

Vernakalant is contraindicated in patients with severe aortic stenosis, recent acute coronary syndrome, and advanced heart failure.[11][14]

Experimental Protocols Preclinical Evaluation of BMS-394136 in Anesthetized Dogs and Rabbits

- Objective: To assess the in vivo and in vitro electrophysiologic and hemodynamic effects of BMS-394136.
- Animal Models: Anesthetized beagle dogs and rabbits.[2]
- Methodology:
 - Anesthesia was induced and maintained.
 - Multi-electrode catheters were placed in the right atrium and left ventricle to measure AERP and VERP.

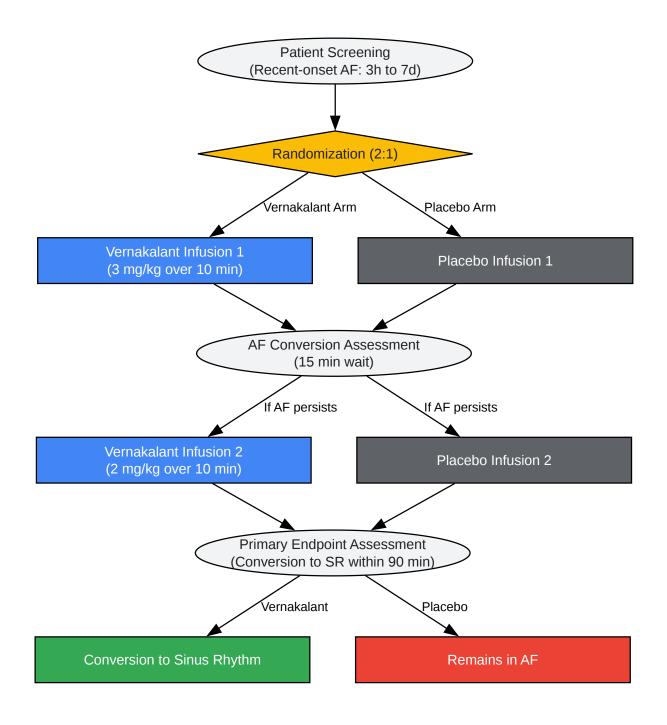


- BMS-394136 was administered intravenously at incremental doses (0.3, 1, 3, and 10 mg/kg).
- ECG and mean arterial pressure were continuously monitored.
- In vitro action potential duration (APD) was measured using standard microelectrode techniques on isolated atrial tissue.[2]

ACT I Clinical Trial of Vernakalant

The following diagram outlines the workflow of a typical pivotal clinical trial for vernakalant.





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Caption: Workflow of the ACT I clinical trial for vernakalant.

Conclusion

BMS-394136 and vernakalant represent two distinct stages in the development of antiarrhythmic drugs for atrial fibrillation. **BMS-394136**, as a selective IKur inhibitor, shows



promise in preclinical models for its atrial-selective electrophysiological effects. Further research, including clinical trials, is necessary to establish its efficacy and safety in humans.

In contrast, vernakalant is a well-characterized, multi-channel blocking agent with proven clinical efficacy for the rapid cardioversion of recent-onset atrial fibrillation. Its relatively rapid onset of action and established safety profile make it a valuable therapeutic option in specific patient populations. The comparison between these two agents underscores the evolution of antiarrhythmic drug development, from selective single-channel blockers to multi-channel agents, each with its own set of therapeutic advantages and limitations. Future research will determine if the high selectivity of compounds like **BMS-394136** can translate into a superior clinical risk-benefit profile.

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